E,E-3,13-Octadecadien-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H34O |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(3E,13E)-octadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5+,16-15+ |
InChI Key |
QBNCGBJHGBGHLS-ICYHVJMASA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC/C=C/CCO |
Canonical SMILES |
CCCCC=CCCCCCCCCC=CCCO |
Origin of Product |
United States |
Stereoisomeric and Positional Isomerism of Octadecadienols in Research
Elucidation of Geometrical Isomers Related to E,E-3,13-Octadecadien-1-ol
The geometry of the double bonds in octadecadienols is crucial to their biological activity. The specific arrangement of substituents around the double bonds, designated as either E (entgegen, or opposite) or Z (zusammen, or together), gives rise to different geometrical isomers.
(E,E)-Configuration and its Relationship to Other Isomers (e.g., Z,Z, E,Z, Z,E)
The this compound isomer is one of four possible geometrical isomers for a 3,13-octadecadien-1-ol (B13684098) structure. The others include the (Z,Z), (E,Z), and (Z,E) configurations. nist.gov Research has shown that specific isomers and even mixtures of isomers are often required for biological activity, particularly in insect communication. For instance, while the (Z,Z)-3,13-octadecadien-1-ol acetate (B1210297) is the primary sex pheromone for the peachtree borer (Sanninoidea exitiosa), the lesser peachtree borer (Synanthedon pictipes) utilizes the (E,Z)-isomer. nih.gov Interestingly, the presence of even small amounts of the (Z,Z)-isomer can significantly inhibit the response of Synanthedon pictipes males to the (E,Z)-isomer, highlighting the importance of isomeric purity in pheromonal signaling. nih.gov
In some cases, a blend of isomers is necessary to elicit a response. For example, the clearwing moth, Nokona pernix, is attracted to a 9:1 mixture of (3E,13Z)- and (3Z,13Z)-3,13-octadecadien-1-ol. tandfonline.comresearchgate.net Similarly, a 1:1 mixture of (Z,Z)-3,13-octadecadien-1-ol and its (E,Z)-isomer has been synthesized and found to be an attractant for the cherrytree borer, Synanthedon hector. tandfonline.comoup.com
The following table summarizes the key geometrical isomers of 3,13-Octadecadien-1-ol and their known biological relevance:
| Isomer | Configuration | Known Biological Relevance |
| (E,E)-3,13-Octadecadien-1-ol | E at C3, E at C13 | Studied in the context of pheromone research. |
| (Z,Z)-3,13-Octadecadien-1-ol | Z at C3, Z at C13 | Sex pheromone for the redwood resin borer (Synanthedon sequoiae). medchemexpress.com |
| (E,Z)-3,13-Octadecadien-1-ol | E at C3, Z at C13 | Component of the sex pheromone of the lesser peachtree borer (Synanthedon pictipes). nih.gov |
| (Z,E)-3,13-Octadecadien-1-ol | Z at C3, E at C13 | Investigated for its role in insect communication. evitachem.com |
Structural Analysis of Double Bond Configuration
The precise determination of the double bond configuration is essential for understanding the structure-activity relationship of these compounds. Researchers employ various analytical techniques to achieve this. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the structural elucidation of these isomers. tandfonline.comresearchgate.net
Synthesis of these isomers often involves stereoselective methods to ensure high purity. evitachem.com For example, the synthesis of various geometrical isomers of 3,13- and 2,13-octadecadien-1-ols has been achieved using acetylene (B1199291) coupling reactions starting from 1,8-octanediol (B150283) or 1,9-nonanediol. tandfonline.comresearchgate.net The synthesis of the (E,E)-isomer of 3,13-octadecadien-1-ol can be accomplished through a Birch reduction of an enyne precursor. researchgate.net
Comparative Research on Positional Isomers (e.g., 2,13-Octadecadien-1-ol (B14787573) Series)
In addition to geometrical isomerism, positional isomerism also plays a critical role in the biological activity of octadecadienols. The position of the double bonds along the 18-carbon chain can significantly impact the compound's function. Research has been conducted to compare the properties and activities of the 3,13-octadecadien-1-ol series with other positional isomers, such as the 2,13-octadecadien-1-ol series. tandfonline.comresearchgate.net
While the acetoxy derivatives of the 3,13- and 2,13-dienes exhibit very similar mass spectra, the corresponding alcohols can be distinguished by comparing the relative intensities of the [M-18]⁺ ion peak at m/z 248 in their mass spectra. tandfonline.comresearchgate.net This allows for the direct differentiation of these positional isomers without the need for derivatization. tandfonline.comresearchgate.net Furthermore, each geometrical isomer can be separated and identified based on its unique retention time on a high-polar gas chromatography column. tandfonline.comresearchgate.net
The biological significance of positional isomerism is evident in the pheromones of various insect species. For instance, analysis of ovipositor extracts from the squash vine borer, Melittia cucurbitae, revealed the presence of (E,Z)-2,13-octadecadien-1-ol acetate as a major component, along with traces of geometrical isomers of 3,13-octadecadien-1-ol acetate. kglmeridian.com Trapping experiments showed that a binary mixture of (E,Z)-2,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate was necessary for effective male capture. kglmeridian.com
Research on Acetylated Derivatives and their Biological Relevance
The alcohol functional group of octadecadienols can be converted to an acetate ester, creating another class of biologically active compounds. The presence of the acetate moiety significantly influences the compound's properties and its role in pheromone signaling.
This compound Acetate and its Isomers
The acetate derivatives of 3,13-octadecadienol isomers are prominent components of many insect sex pheromones. For example, (E,Z)-3,13-octadecadien-1-ol acetate is the sex pheromone of the lesser peachtree borer, while (Z,Z)-3,13-octadecadien-1-ol acetate is the pheromone for the peachtree borer. nih.govufl.edu The specific isomeric composition of the acetate is critical for species-specific attraction. In the case of the peachtree borer, traps baited with binary blends of (Z,Z)- and (E,Z)-3,13-octadecadien-1-ol acetate showed that ratios between 98:2 and 92:8 were most effective at capturing males. oup.com If the proportion of the (E,Z)-isomer exceeded 10%, the trap capture was significantly reduced. oup.com
The following table highlights some of the key acetylated isomers and their roles:
| Acetylated Isomer | Configuration | Known Biological Relevance |
| (E,E)-3,13-Octadecadien-1-ol Acetate | E at C3, E at C13 | Addition to (Z,Z)-isomer blends did not attract male peachtree borers. oup.com |
| (Z,Z)-3,13-Octadecadien-1-ol Acetate | Z at C3, Z at C13 | Primary sex pheromone of the peachtree borer (Sanninoidea exitiosa). nih.govufl.edu |
| (E,Z)-3,13-Octadecadien-1-ol Acetate | E at C3, Z at C13 | Sex pheromone of the lesser peachtree borer (Synanthedon pictipes). nih.gov |
| (Z,E)-3,13-Octadecadien-1-ol Acetate | Z at C3, E at C13 | Addition to (Z,Z)-isomer blends did not attract male peachtree borers. oup.com |
Impact of Acetate Moiety on Research into Pheromone Signaling
The conversion of the alcohol to an acetate has a profound impact on the molecule's interaction with insect olfactory receptors. This modification in chemical structure is a key factor in the specificity of pheromone signaling between different species. nih.gov The presence of the acetate group can alter the molecule's volatility, polarity, and shape, all of which are critical for binding to specific receptor proteins in the insect's antennae.
Research has shown that the biological activity of various compounds can be significantly altered by acetylation. nih.gov In the context of pheromones, the acetate ester may be essential for triggering a behavioral response in certain insects. The study of these acetylated derivatives is therefore crucial for developing species-specific pest management strategies, such as mating disruption and mass trapping. oregonstate.eduactahort.org
Investigation of Methylated Analogues (e.g., 2-Methyl-E,E-3,13-Octadecadien-1-ol)
The study of synthetic analogues of natural pheromones is a crucial area of chemical ecology research. By modifying the structure of a known pheromone, such as this compound, and observing the effect of these changes on biological activity, scientists can gain a deeper understanding of the specific molecular features that are essential for receptor binding and signaling. One common modification is the introduction of a methyl group at various positions along the carbon chain.
Detailed research findings have illuminated the nuanced effects of methylation on the activity of long-chain unsaturated alcohols used as pheromones by various insect species, particularly within the order Lepidoptera. For instance, studies on the lesser mulberry pyralid, Glyphodes pyloalis, have explored the impact of such structural modifications. The female sex pheromone of this species includes (E,E)-10,12-hexadecadienal and (E,E)-10,12-hexadecadien-1-ol. Research into analogues, including those with methyl groups, helps to clarify the structural requirements for eliciting a behavioral response in the male moth.
While specific data on the biological activity of 2-Methyl-E,E-3,13-Octadecadien-1-ol is not extensively documented in publicly available research, the principles guiding its investigation are well-established. The synthesis of such a compound would typically be followed by electrophysiological and behavioral assays. Electrophysiological recordings from the antennae of the target insect species would measure the degree of receptor neuron response to the methylated analogue compared to the natural pheromone. Behavioral assays, conducted in a laboratory or field setting, would then assess whether the analogue acts as an attractant, an inhibitor, or is inactive.
The table below outlines the conceptual framework for evaluating a methylated pheromone analogue like 2-Methyl-E,E-3,13-Octadecadien-1-ol, based on standard methodologies in pheromone research.
| Parameter | Description | Expected Outcome for an Active Analogue | Expected Outcome for an Inactive/Inhibitory Analogue |
| Synthesis | Creation of the methylated analogue in the laboratory. | High purity and correct stereochemistry achieved. | - |
| Electrophysiological Assay (EAG) | Measurement of the electrical response of the insect antenna to the compound. | Significant antennal depolarization, comparable to the natural pheromone. | Little to no antennal response, or a response significantly lower than the natural pheromone. |
| Behavioral Assay (Wind Tunnel) | Observation of male insect flight behavior towards a source of the compound. | Upwind flight and source location behavior similar to the natural pheromone. | No oriented flight, or arrestment of flight when presented with the natural pheromone. |
| Field Trapping | Use of the compound as a lure in traps in the natural environment. | Capture of target insect species in traps baited with the analogue. | No capture or significantly reduced capture compared to traps with the natural pheromone. May reduce catches in traps baited with the natural pheromone. |
These investigations into methylated analogues are fundamental to designing more effective and species-specific pest management strategies. By understanding which parts of the pheromone molecule are critical for activity, researchers can develop synthetic lures that are highly attractive to the target pest while minimizing effects on non-target organisms.
Biosynthetic Pathways and Metabolic Transformations of Octadecadienols
Elucidation of Endogenous Production Mechanisms in Pheromone-Producing Organisms
The endogenous production of octadecadienols, including various isomers of 3,13-octadecadien-1-ol (B13684098), has been extensively studied in moths, particularly within the family Sesiidae (clearwing moths). sakura.ne.jpresearchgate.netresearchgate.net Research has identified specific isomers of this compound as key components of the sex pheromones used by these insects to attract mates. medchemexpress.comresearchgate.net
For instance, a mixture of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol has been identified as the sex pheromone of the sesiid moth, Nokona pernix. researchgate.net The production of these pheromones occurs in specialized tissues, most notably the pheromone gland of female moths. lu.senih.gov The biosynthesis is often regulated by neuropeptides, such as the pheromone biosynthesis activating neuropeptide (PBAN), which controls the timing and rate of pheromone production. nih.gov
While the direct biosynthesis of the E,E-3,13-isomer is less commonly documented in literature compared to its Z-isomers, the established pathways for related compounds provide a strong framework for understanding its formation. The production mechanism involves the modification of a pre-existing C18 fatty acid backbone.
Enzymatic Systems Involved in Desaturation and Chain Elongation
The creation of the specific double bond pattern in E,E-3,13-Octadecadien-1-ol is the result of a coordinated action of specific enzymes. The key enzymatic steps are desaturation and reduction.
Fatty Acyl-CoA Desaturases (FADs): These enzymes are crucial for introducing double bonds at specific positions and with specific configurations (E or Z) into the fatty acyl-CoA precursors. lu.sechemecol.org The biosynthesis of a di-unsaturated alcohol like this compound would require at least two desaturation steps or a single desaturase with broad specificity. While specific desaturases for the Δ3 and Δ13 positions with an E configuration are not explicitly detailed for this exact compound in the available literature, the existence of a variety of desaturases (e.g., Δ9, Δ11, Δ12) in moths is well-established, indicating a diverse enzymatic toolkit capable of producing a wide array of unsaturated fatty acids. lu.se The formation of an (E)-double bond often involves a distinct class of desaturases compared to those that produce (Z)-double bonds.
Fatty Acyl-CoA Reductases (FARs): Following desaturation, the modified fatty acyl-CoA is converted to the corresponding alcohol. This reduction is catalyzed by fatty acyl-CoA reductases. nih.govnih.gov These enzymes are often specific to the pheromone gland and play a critical role in the final step of producing the alcohol pheromone component. nih.govnih.gov The kinetic properties of these reductases can also influence the final ratio of different pheromone components in a blend. nih.gov
The table below summarizes the key enzyme families involved in the biosynthesis of octadecadienols.
| Enzyme Family | Function | Role in this compound Biosynthesis |
| Fatty Acyl-CoA Desaturases (FADs) | Introduction of double bonds into fatty acyl chains. | Catalyze the formation of the C=C double bonds at the 3 and 13 positions with an E configuration. |
| Fatty Acyl-CoA Reductases (FARs) | Reduction of the fatty acyl-CoA to a primary alcohol. | Catalyze the final conversion of the E,E-3,13-octadecadienoyl-CoA to this compound. |
Identification of Biological Precursors and Pathway Intermediates
The biosynthesis of this compound originates from common saturated fatty acids, typically palmitic acid (C16) or stearic acid (C18), which are products of de novo fatty acid synthesis. lu.se The C18 backbone of stearic acid is the most likely direct precursor.
The proposed biosynthetic pathway would proceed through the following key intermediates:
Stearoyl-CoA: The initial C18 saturated fatty acyl-CoA.
Monounsaturated Acyl-CoA: A first desaturation event would introduce a double bond at either the 3 or 13 position. For example, a Δ13-desaturase could act on stearoyl-CoA to produce (E)-13-octadecenoyl-CoA.
Diunsaturated Acyl-CoA (E,E-3,13-Octadecadienoyl-CoA): A second desaturation event would introduce the second double bond. For instance, a Δ3-desaturase could act on (E)-13-octadecenoyl-CoA to yield E,E-3,13-octadecadienoyl-CoA. The order of desaturation events could potentially be reversed.
This compound: The final reduction of the diunsaturated acyl-CoA by a fatty acyl-CoA reductase.
The table below outlines the likely precursors and intermediates in the biosynthesis of this compound.
| Compound Name | Chemical Formula | Role in Biosynthesis |
| Stearic acid | C18H36O2 | Primary Precursor |
| Stearoyl-CoA | C20H38N7O17P3S | Activated Precursor |
| (E)-13-Octadecenoyl-CoA | C20H36N7O17P3S | Intermediate |
| (E,E)-3,13-Octadecadienoyl-CoA | C20H34N7O17P3S | Direct Precursor to the Alcohol |
| This compound | C18H34O | Final Product |
It is important to note that in some cases, insects may obtain unsaturated fatty acids directly from their diet, which can then be further modified to produce pheromone components. sakura.ne.jp However, de novo synthesis within the pheromone gland is a common and well-documented strategy. lu.se
Biological Activity and Receptor Interactions of Octadecadienol Pheromones
Pheromonal Functionality in Insect Communication Systems
Pheromones are the cornerstone of chemical communication in many insect species, orchestrating complex behaviors essential for survival and reproduction. The specificity of these chemical signals is paramount, preventing interbreeding between closely related species and ensuring that mating efforts are directed towards conspecifics.
The composition of sex pheromones is highly conserved within the Sesiidae family, commonly known as clearwing moths. Research has consistently shown that various isomers of 3,13-octadecadien-1-ol (B13684098) and their corresponding acetates are primary components of the female-produced sex pheromones in this family. The specific isomer and the ratio of components in a blend are crucial for attracting males of the same species.
In field trials, the behavioral response of male clearwing moths to different isomers of 3,13-octadecadien-1-ol demonstrates a high degree of species-specificity. For instance, in a study of the apple clearwing moth, Synanthedon myopaeformis, it was noted that impurities of the E,E- and Z,E-isomers in a synthetic blend of (3Z,13Z)-octadecadienyl acetate (B1210297) did not elicit an antennal response from the males. This suggests a high level of discrimination at the receptor level.
Further illustrating this specificity, field experiments with the kiwifruit pest, Nokona feralis, showed that while a 7:3 mixture of (3E,13Z)-3,13-octadecadienyl acetate and (3E,13Z)-3,13-octadecadien-1-ol was highly attractive to males, traps baited with other isomers, including a 7:3 mixture of the (3E,13E)-isomers, failed to attract any males. This underscores the critical role of the correct geometric configuration of the double bonds in eliciting a behavioral response.
The following table summarizes the responses of different clearwing moth species to various isomers of 3,13-octadecadien-1-ol and its acetate form in field studies.
| Species | Attractant Blend | Response |
| Nokona feralis | 7:3 mixture of (3E,13Z)-18:OAc and (3E,13Z)-18:OH | Strong attraction |
| 7:3 mixture of (3E,13E)-isomers | No attraction | |
| Synanthedon myopaeformis | (3Z,13Z)-18:OAc with E,E- and Z,E-isomer impurities | No antennal response to impurities |
| Nokona pernix | 9:1 mixture of (3E,13Z)-18:OH and (3Z,13Z)-18:OH | Strong attraction |
| Single components | Scarcely attracted males |
The primary role of female-emitted sex pheromones is the long-distance attraction of conspecific males, initiating the sequence of behaviors that culminates in mating. The release of a specific chemical blend by a receptive female creates a pheromone plume that males can detect and follow upwind.
In the case of Nokona pernix, a clearwing moth, the female sex pheromone was identified as a 9:1 mixture of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol. Field tests demonstrated that this specific blend was highly effective at attracting males, while lures baited with either of the single components were largely ignored. This indicates that the perception of the correct ratio of isomers is essential for triggering the full attractive response in males.
Similarly, for Nokona feralis, a 7:3 mixture of (3E,13Z)-3,13-octadecadienyl acetate and (3E,13Z)-3,13-octadecadien-1-ol was found to be the potent sex pheromone that strongly attracted males in field settings. The individual components, by contrast, showed significantly reduced or no activity. These findings highlight the synergistic effect of the pheromone components in eliciting a robust behavioral response in male moths.
The concept of a pheromone blend, where multiple components are present in a specific ratio, is a common theme in insect chemical communication. This complexity allows for a high degree of signal specificity and can convey more information than a single compound. The optimal ratio of components is often critical for maximizing the behavioral response.
Research into the sex pheromone of the Western Poplar Clearwing moth (Paranthrene robiniae) led to the development of a mating disruption product containing a blend of (E,Z)-3,13-octadecadien-1-ol and (Z,Z)-3,13-octadecadien-1-ol. The effectiveness of this product relies on releasing a specific ratio of these isomers into the environment to confuse males and prevent them from locating females.
In studies of Synanthedon haitangvora, the female pheromone gland was found to contain two major components, (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-2,13-octadecadienyl acetate, in approximately a 1:1 ratio. Field bioassays confirmed that a binary blend mimicking this natural ratio was most attractive to males. The addition of other minor components identified in the gland did not enhance attraction, and in some cases, was inhibitory. This demonstrates that not only the presence of specific components but also their relative proportions are finely tuned for optimal communication.
Olfactory Receptor Neuron (ORN) Activation Studies
The detection of pheromones by insects is mediated by specialized olfactory receptor neurons (ORNs) housed within sensory hairs called sensilla, which are predominantly located on the antennae. The study of the activation of these neurons provides direct insight into the sensitivity and specificity of the insect's olfactory system.
Electroantennography (EAG) is a technique used to measure the summated electrical potential from the entire antenna in response to an odor stimulus. It provides a general assessment of the antenna's sensitivity to a range of compounds. Single Sensillum Recording (SSR), on the other hand, is a more refined technique that allows for the measurement of the electrical activity of individual ORNs within a single sensillum. This method provides detailed information about the specificity of different neuron types.
In the study of Synanthedon myopaeformis, GC-EAD (Gas Chromatography-Electroantennographic Detection) was used to analyze the response of male antennae to components of the female pheromone gland extract. This technique allows for the simultaneous separation of compounds by gas chromatography and the measurement of the antennal response to each eluting compound. The results showed that male antennae responded strongly to synthetic (3Z,13Z)-18:OAc, (3Z,13Z)-18:OH, and (2E,13Z)-18:OAc. This electrophysiological evidence supported the identification of these compounds as key components of the pheromone blend.
The following table presents hypothetical EAG response data to illustrate how different isomers might be perceived by a male moth's antenna.
| Compound | EAG Response (mV) |
| (3Z,13Z)-3,13-Octadecadien-1-ol | 1.2 |
| (3E,13Z)-3,13-Octadecadien-1-ol | 0.8 |
| (E,E)-3,13-Octadecadien-1-ol | 0.1 |
| Control (Solvent) | 0.05 |
Behavioral bioassays are essential for determining the functional significance of a chemical signal. These can range from simple laboratory-based assays, such as observing the response of an insect in a wind tunnel, to large-scale field trials. Field trials typically involve baiting traps with synthetic lures and counting the number of insects captured. This provides a direct measure of the attractiveness of a particular compound or blend under natural conditions.
In the investigation of the Nokona feralis sex pheromone, field trials were crucial in confirming the identity of the attractive blend. Traps were baited with various ratios of synthetic (3E,13Z)-3,13-octadecadienyl acetate and (3E,13Z)-3,13-octadecadien-1-ol. The results clearly showed that a 7:3 mixture was the most effective, capturing significantly more males than other ratios or single components.
Similarly, for Synanthedon haitangvora, field bioassays were used to test the attractiveness of different synthetic blends. These trials demonstrated that a 1:1 mixture of (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-2,13-octadecadienyl acetate was maximally attractive. Furthermore, these field tests revealed that the addition of (Z,Z)-3,13-octadecadien-1-ol to the primary blend had a strong inhibitory effect on male attraction, highlighting the importance of testing individual components and their combinations in a field setting.
Computational Modeling of Ligand-Receptor Interactions
The study of octadecadienol (B8486778) pheromones, including E,E-3,13-Octadecadien-1-ol, has increasingly benefited from computational modeling techniques. These in silico approaches provide profound insights into the molecular mechanisms governing the interaction between the pheromone ligand and its corresponding receptor or binding protein. By simulating these interactions at an atomic level, researchers can predict binding affinities, identify key structural determinants for activity, and understand the dynamic conformational changes that are critical for signal transduction.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a Pheromone-Binding Protein (PBP). This technique is instrumental in elucidating the binding mechanism of pheromones like this compound within the hydrophobic binding pocket of their carrier proteins. mdpi.com
The binding pockets of lepidopteran PBPs are typically formed by several alpha-helices and are highly hydrophobic, providing a suitable environment for long-chain fatty acid-derived pheromones. nih.gov Molecular docking simulations for analogous long-chain aldehyde and acetate pheromones have revealed that binding is primarily driven by hydrophobic interactions. nih.govscienceopen.com Specific aromatic amino acid residues, such as Phenylalanine (Phe) and Tryptophan (Trp), are often identified as key contributors to binding. For instance, in the PBP1 of Helicoverpa armigera, residues Phe12, Trp37, and Phe119 were found to be crucial for binding with C16 aldehyde pheromones. nih.govscienceopen.com Similarly, for the PBP2 of Grapholita molesta, Phe11, Trp36, and Ile51 were identified as critical "hot-spots" for the affinity of an acetate pheromone. nwsuaf.edu.cn
These docking studies allow for the calculation of a binding energy score, which estimates the binding affinity between the ligand and the protein. Lower binding energy values typically indicate a more stable and stronger interaction. nih.govmdpi.com While specific docking studies for this compound are not prominently available, data from related pheromone-PBP complexes illustrate the typical binding energies observed.
| Pheromone Ligand (Analogue) | Receptor/Protein | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Dibutyl phthalate | CbuqPBP2 (Cyrtotrachelus buqueti) | -5.7 | nih.gov |
| Styrene | CbuqPBP2 (Cyrtotrachelus buqueti) | -6.6 | nih.gov |
| Linalool | CbuqPBP2 (Cyrtotrachelus buqueti) | -6.0 | nih.gov |
| (Z)-8-dodecenyl acetate | GmolPBP2 (Grapholita molesta) | -19.54 (Binding Free Energy from MD) | nwsuaf.edu.cn |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structures of compounds and their biological activity. For lepidopteran pheromones, QSAR can be used to predict the potency of different structural analogues based on their physicochemical properties or theoretical molecular descriptors. nih.gov
A QSAR model for octadecadienol pheromones would seek to correlate variations in structure—such as the position and stereochemistry (E/Z) of the double bonds, the length of the carbon chain, and the nature of the terminal functional group—with a measured biological response, such as electroantennogram (EAG) recordings or behavioral assays. The combined use of methods like nonlinear mapping and correspondence factor analysis has been applied to derive structure-chemoreception relationships in Lepidoptera. nih.gov
Developing a robust QSAR model requires a dataset of structurally diverse compounds with experimentally determined activities. Key molecular descriptors for a molecule like this compound would include:
Topological descriptors: Describing the atomic connectivity and shape of the molecule.
Geometrical descriptors: Defining the 3D aspects of the molecule, including the spatial arrangement dictated by the E,E configuration.
Electronic descriptors: Quantifying properties related to the electron distribution, such as the polarity introduced by the hydroxyl group.
While the general applicability of QSAR to lepidopteran pheromones is established, specific and validated QSAR models for this compound and its isomers are not widely published in available scientific literature. The table below illustrates the type of data that would be used to construct such a model.
| Compound | Descriptor 1 (e.g., Double Bond Geometry) | Descriptor 2 (e.g., Chain Length) | Descriptor 3 (e.g., Dipole Moment) | Biological Activity (e.g., Relative EAG Response) |
|---|---|---|---|---|
| This compound | E,E | 18 | Value | Experimental Value |
| Z,Z-3,13-Octadecadien-1-ol | Z,Z | 18 | Value | Experimental Value |
| E,Z-3,13-Octadecadien-1-ol | E,Z | 18 | Value | Experimental Value |
| E,E-3,13-Octadecadienal | E,E | 18 | Value | Experimental Value |
Molecular Dynamics Simulations for Conformational Changes and Binding
Molecular Dynamics (MD) simulations provide a powerful tool for observing the time-dependent behavior of a molecular system, offering a virtual window into the dynamic nature of pheromone-protein interactions. These simulations can reveal how the binding of a ligand like this compound induces conformational changes in its receptor or binding protein, which is a critical step in the signaling process. nwsuaf.edu.cn
A key mechanism in insect olfaction is the pH-dependent binding and release of the pheromone by the PBP. nih.gov MD simulations, often complemented by crystallographic data, have been used to study this process. At the neutral pH of the sensillar lymph, the PBP binds the pheromone. Upon approaching the acidic environment near the dendritic membrane of the olfactory neuron, the PBP undergoes a significant conformational change that releases the pheromone. For the PBP from Amyelois transitella (AtraPBP1), studies revealed a large, pH-induced movement of the C-terminal helix by approximately 90°, which opens the binding pocket. nih.gov This was accompanied by a notable 37° displacement of the N-terminal helix, which helps sequester the ligand at neutral pH. nih.gov
MD simulations can also be used to assess the stability of the ligand within the binding pocket over time and to calculate the binding free energy, which is a more rigorous predictor of affinity than docking scores alone. nwsuaf.edu.cn For example, a 200-nanosecond simulation of a PBP-pheromone complex from Grapholita molesta identified two major stable conformations and calculated a final binding free energy of -19.54 kcal/mol. nwsuaf.edu.cn Such simulations highlight the dynamic interplay of hydrophobic interactions and hydrogen bonds that stabilize the complex. nwsuaf.edu.cn
| Protein-Ligand Complex (Analogue) | Simulation Time | Key Conformational Change Observed | Key Residues Involved | Reference |
|---|---|---|---|---|
| AtraPBP1 with hexadecadienal | Not specified | ~90° movement of C-terminal helix and 37° displacement of N-terminal helix upon pH change. | Leu8, Phe12 | nih.gov |
| GmolPBP2 with (Z)-8-dodecenyl acetate | 200 ns | Transition between two stable conformations, altering the strength of hydrogen bonds and hydrophobic interactions. | Phe11, Trp36, Ile51 | nwsuaf.edu.cn |
Ecological and Evolutionary Aspects of Octadecadienol Pheromone Systems
Chemical Ecology of Pheromone Emission and Perception
The use of E,E-3,13-Octadecadien-1-ol and its isomers as sex pheromones is well-documented, especially in the family Sesiidae, commonly known as clearwing moths. researchgate.net Female moths typically synthesize and release these volatile compounds from specialized glands located on the abdomen. The biosynthesis of these type I pheromones originates from common fatty acids like palmitic and stearic acid, which undergo a series of enzymatic modifications, including desaturation, chain-shortening, and reduction to form the final alcohol. nih.gov The precise blend and ratio of isomers released are often critical for eliciting a behavioral response in conspecific males.
The perception of the pheromone signal begins when the volatile molecules reach the male's antennae. wikipedia.org This process involves several key steps:
Adsorption and Transport : Pheromone molecules enter pores on the surface of specialized olfactory hairs, called sensilla, on the antennae. neuroinf.jp Inside the sensillum, which is filled with an aqueous lymph, the lipophilic pheromone molecules are bound by Pheromone-Binding Proteins (PBPs). frontiersin.org These proteins solubilize the pheromones and transport them to the receptors. neuroinf.jp
Receptor Binding : The PBP-pheromone complex delivers the pheromone to Pheromone Receptors (PRs) located on the dendritic membrane of Olfactory Sensory Neurons (OSNs). frontiersin.orgnih.gov
Signal Transduction : The binding of the pheromone to its specific PR initiates an electrochemical cascade, converting the chemical signal into an electrical one. This generates action potentials that travel down the neuron's axon to the primary olfactory center of the brain, the antennal lobe. frontiersin.org
The specificity of this system is remarkable; a single pheromone molecule can be enough to trigger a nerve impulse. wikipedia.org The brain then integrates signals from numerous sensilla to decode the message, confirming the presence of a potential mate and initiating upwind flight along the pheromone plume. nih.govgoogle.com
Table 1: Species Utilizing Isomers of 3,13-Octadecadien-1-ol (B13684098) or its Acetate (B1210297) as a Sex Pheromone Component
| Species | Family | Common Name | Pheromone Component(s) |
| Paranthrene robiniae | Sesiidae | Western Poplar Clearwing | (E,Z)-3,13-Octadecadien-1-ol, (Z,Z)-3,13-Octadecadien-1-ol |
| Nokona pernix | Sesiidae | A Clearwing Moth | (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol nih.gov |
| Podosesia syringae | Sesiidae | Lilac Borer | (Z,Z)-3,13-Octadecadien-1-ol bedoukian.com |
| Synanthedon bicingulata | Sesiidae | A Clearwing Moth | (E,Z)-3,13-octadecadienyl acetate, (Z,Z)-3,13-octadecadienyl acetate elsevierpure.com |
| Sesia apiformis | Sesiidae | Hornet Clearwing | (Z,Z)-3,13-Octadecadien-1-ol bedoukian.com |
Evolutionary Divergence of Pheromone Systems Across Taxa
Pheromone communication systems are under strong stabilizing selection to ensure successful mating. However, the great diversity of pheromone structures, even among closely related species, indicates that these systems are also evolutionarily dynamic. nih.gov The divergence of pheromone systems is a key factor in the process of speciation, particularly in moths. lu.senih.gov
Evolutionary shifts can occur in both the female-produced signal and the male's preference for that signal. Since the genes controlling pheromone production and male response are typically not linked, this presents an evolutionary puzzle. nih.govncsu.edu One prominent model, "asymmetric tracking," suggests that a significant mutation in female pheromone production can be followed by a subsequent adaptation in male response. nih.gov This can lead to the rapid evolution of a new communication channel.
The family Sesiidae, with over 1,000 species, provides a compelling example of this divergence. researchgate.net Many species within this family utilize different geometric isomers (E/Z configurations) and functional groups (alcohols, acetates, aldehydes) of C18 dienes like 2,13- and 3,13-octadecadien-1-ol. researchgate.netnih.gov This variation likely arose from subtle changes in the biosynthetic enzymes, such as desaturases and reductases, that create the pheromone blend. lu.se A small change in the ratio of isomers can be enough to create a barrier to reproduction between diverging populations, eventually leading to the formation of new species. wikipedia.org This chemical divergence is often the first step toward reproductive isolation. lu.se
Influence of Environmental Factors on Pheromone Stability and Field Performance
Once released into the environment, the this compound molecule is subject to various abiotic factors that can affect its stability and performance. The integrity of the chemical signal is crucial, as degradation can render it inactive or even inhibitory.
Solar Radiation (UV light) : The double bonds in the octadecadienol (B8486778) structure are susceptible to photoisomerization and degradation from ultraviolet (UV) radiation. researchgate.net UV light can cause the E (trans) configuration to shift to the Z (cis) configuration, altering the chemical message. It can also lead to oxidation, breaking down the molecule entirely. researchgate.net
Temperature and Humidity : High temperatures can increase the volatility of the pheromone, causing it to disperse more quickly and potentially reducing the active space of the pheromone plume. Both temperature and humidity can also influence the rate of oxidative degradation of the pheromone molecules. researchgate.net
Oxidation : Atmospheric oxidants, such as ozone and hydroxyl radicals, can attack the double bonds of the pheromone, leading to cleavage of the carbon chain and loss of biological activity. researchgate.net
These degradation processes limit the effective lifetime and range of the pheromone signal in the field. researchgate.net The physical environment also impacts the structure of the pheromone plume itself. Wind speed and turbulence determine the shape and concentration gradients of the plume, which the male moth uses for navigation. Environmental instability can make tracking the plume to its source more challenging.
Identification and Role of Pheromone Antagonists in Natural Systems
Pheromone antagonists are compounds that disrupt or inhibit the normal attractive response to a sex pheromone. nih.gov They play a critical ecological role in maintaining reproductive isolation between closely related species that may live in the same area and use similar chemical channels. researchgate.netncsu.edu Antagonism can occur at several levels:
Behavioral Antagonism : This is the most common form, where a specific compound, when added to the normal pheromone blend, reduces or completely blocks the attraction of males. Often, the geometric isomer of a primary pheromone component acts as a potent antagonist. nih.govresearchgate.net For a species that uses this compound, the presence of the E,Z, Z,E, or Z,Z isomers could potentially inhibit the male's response.
Sensory Antagonism : This occurs at the level of the peripheral nervous system. Antagonistic molecules may bind to the same receptor as the pheromone, preventing its activation, or bind to a different receptor that sends an inhibitory signal to the brain.
In many moth species, reproductive isolation is achieved not just by having a unique pheromone blend, but also by males evolving a specific aversion to the pheromone components of sister species. nih.gov For example, if two species diverge, with one using a 9:1 ratio of two isomers and the other using a 1:9 ratio, the minor component of one species can act as an antagonist to the other, preventing cross-attraction. wikipedia.org Immature females of some species have also been found to emit a behavioral antagonist along with their pheromone, which deters males from attempting to mate before the female is receptive. nih.gov
Table 2: Conceptual Examples of Isomeric Effects on Pheromone Attraction
| Scenario | Pheromone Blend | Predicted Male Response | Ecological Role |
| Conspecific Signal | High % of this compound | Strong Attraction | Mate Recognition |
| Interspecific Signal | High % of a different isomer (e.g., Z,Z-3,13-Octadecadien-1-ol) | No Attraction / Repulsion | Reproductive Isolation |
| Antagonized Signal | This compound + Antagonistic Isomer | Reduced or No Attraction | Prevention of Hybridization |
Advanced Analytical Techniques for Octadecadienol Research
Gas Chromatography (GC) Applications: Separation and Quantification of Isomers
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like octadecadienols. Its primary application in this context is the separation of the different geometric isomers ((E,E), (E,Z), (Z,E), and (Z,Z)) and the quantification of their relative abundance in a mixture.
Separation: The separation of geometric isomers is typically achieved using high-resolution capillary columns with polar stationary phases. The polarity of the stationary phase allows for differential interaction with the isomers based on their shape and electron distribution. Generally, isomers with a trans (E) configuration are more linear and less polar than their cis (Z) counterparts. This difference in molecular shape leads to different retention times on polar columns, with trans isomers typically eluting earlier than cis isomers. nih.govaocs.org For complex mixtures containing all four isomers of 3,13-octadecadien-1-ol (B13684098), specialized stationary phases, such as those based on ionic liquids or liquid crystals, can offer enhanced selectivity for resolving positional and geometric isomers that are difficult to separate on standard columns.
Quantification: For quantification, GC is most often equipped with a Flame Ionization Detector (FID). The FID produces a signal that is proportional to the mass of the carbon-containing analyte entering the flame. This allows for the accurate determination of the concentration and relative ratios of each isomer in a sample, which is crucial for synthesizing effective pheromone lures that mimic the natural blend produced by an insect.
| Parameter | Typical Specification | Purpose |
| Column Type | Fused Silica (B1680970) Capillary | Provides high resolution needed for isomer separation. |
| Stationary Phase | Polar (e.g., DB-23, SP-2340) | Interacts differentially with E and Z isomers, enabling separation. |
| Column Dimensions | 30-60 m length, 0.25 mm ID, 0.25 µm film | Standard dimensions for high-efficiency separation of complex mixtures. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Injection Mode | Split/Splitless | Allows for analysis of samples with varying concentrations. |
| Temperature Program | Ramped (e.g., 100°C to 240°C) | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides accurate quantification of each isomer. |
Mass Spectrometry (MS) Applications: Structural Elucidation and Isomer Differentiation
When coupled with Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for the structural elucidation of octadecadienol (B8486778) isomers. As each separated isomer elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.
Isomer Differentiation: Standard electron ionization (EI) mass spectrometry is generally not effective at distinguishing between E/Z geometric isomers on its own. The high energy of EI causes extensive fragmentation that obscures the subtle structural differences between the isomers, leading to nearly identical mass spectra. researchgate.net Therefore, the differentiation of E,E-3,13-Octadecadien-1-ol from its E,Z, Z,E, and Z,Z counterparts relies on their prior chromatographic separation by GC. The mass spectrometer then serves to confirm the identity of each separated peak.
| Ion (m/z) | Identity | Significance |
| 266 | [M]+ | Molecular Ion (confirming C18H34O) |
| 248 | [M-H₂O]+ | Loss of water from the alcohol functional group |
| Various | [CnH2n-1]+, [CnH2n-3]+ | Alkenyl and alkadienyl fragments from chain cleavage |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Stereochemical Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the unambiguous determination of the stereochemistry of the double bonds in 3,13-octadecadien-1-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for the assignment of E or Z configuration.
¹H NMR: The key diagnostic signals in the proton NMR spectrum are those of the olefinic protons (the hydrogens attached to the double-bonded carbons). The coupling constant (J-value) between two vicinal olefinic protons is highly dependent on their geometry.
A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) configuration.
A smaller coupling constant, typically 6-12 Hz, indicates a cis (Z) configuration.
¹³C NMR: The carbon NMR spectrum also provides crucial stereochemical information. The chemical shifts of the allylic carbons (the carbons adjacent to the double bond) are particularly diagnostic. In what is known as the γ-gauche effect, an allylic carbon in a cis (Z) isomer is shielded (appears at a lower ppm value) compared to the corresponding carbon in a trans (E) isomer. By analyzing these characteristic shifts and coupling constants, scientists can confidently assign the E,E configuration to 3,13-Octadecadien-1-ol. researchgate.net
| NMR Parameter | E (trans) Isomer | Z (cis) Isomer |
| ¹H-¹H Coupling Constant (J) | ~12-18 Hz | ~6-12 Hz |
| ¹³C Chemical Shift (Allylic C) | More deshielded (higher ppm) | More shielded (lower ppm) |
Coupled Techniques: GC-EAD and GC-MS in Pheromone Identification
In the field of chemical ecology, the combination of Gas Chromatography-Electroantennographic Detection (GC-EAD) and GC-MS is a powerful strategy for identifying biologically active compounds like insect pheromones. frontiersin.orgmdpi.com Many isomers of 3,13-octadecadien-1-ol and its corresponding acetate (B1210297) are known pheromone components for various clearwing moth species.
The GC-EAD technique uses a live insect antenna as a highly sensitive and selective biological detector. The effluent from the GC column is split into two paths: one goes to a standard detector (like an FID), and the other is passed over the antenna. science.gov When a compound that the insect can smell (an olfactant) elutes from the column and passes over the antenna, it triggers a nerve impulse, which is recorded as an electrical signal (an EAG response).
This approach allows researchers to quickly screen a complex mixture, such as an extract from a female moth's pheromone gland, and pinpoint exactly which compounds are biologically active. By aligning the EAG response with the chromatogram from the FID, the retention time of the active compound is determined. A subsequent GC-MS analysis of the same sample allows for the definitive structural identification of the compound that elicited the response from the antenna, confirming its identity as a pheromone component. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) for Analysis and Preparative Separation
High-Performance Liquid Chromatography (HPLC) offers a valuable alternative and complementary technique to GC for the analysis of octadecadienol isomers, particularly for preparative-scale work.
Analysis: The most effective HPLC method for separating geometric isomers of unsaturated lipids is silver ion chromatography (Ag+-HPLC). nih.gov This technique utilizes a stationary phase (often silica gel) impregnated with silver ions. The separation is based on the reversible formation of polar π-complexes between the silver ions and the double bonds of the analyte. aocs.org The strength of this interaction depends on the geometry of the double bond:
cis (Z) double bonds, being more sterically accessible, form stronger complexes and are retained more strongly on the column.
trans (E) double bonds are more sterically hindered, form weaker complexes, and therefore elute earlier. mdpi.com
This results in excellent separation of E and Z isomers, often with a different elution order than in GC. nih.gov
Preparative Separation: HPLC is not only an analytical tool but is also widely used for purification. lcms.czspringernature.com After a chemical synthesis that produces a mixture of E/Z isomers of 3,13-octadecadien-1-ol, preparative Ag+-HPLC can be employed to isolate each isomer in high purity. nih.gov This allows for the collection of pure this compound, which can then be used as an analytical standard or in field trials to test its biological activity as a pheromone.
Research Applications in Integrated Pest Management Ipm Methodologies
Mating Disruption as a Strategy for Pest Control
Mating disruption is a widely used IPM tactic that permeates an area with a synthetic pheromone to prevent male insects from locating females. While effective for many moth species, research on this technique has centered on the specific pheromone blends naturally produced by the target insects.
Research on Efficacy of Pheromone Deployments
No field trials or efficacy studies detailing the deployment of (E,E)-3,13-Octadecadien-1-ol for mating disruption are present in the available literature. Research on mating disruption for clearwing moths, such as the peachtree borer (Synanthedon exitiosa), has focused on the (Z,Z) isomer of the corresponding acetate (B1210297) nih.gov.
Development and Evaluation of Controlled-Release Dispenser Technologies
The development of controlled-release technologies is crucial for the effective field application of pheromones. Various dispenser types, including laminated plastics, hollow fibers, and microcapsules, have been evaluated for compounds like (Z,Z)-3,13-octadecadien-1-ol acetate nih.gov. However, there are no available studies on the development or evaluation of dispensers specifically designed for the release of (E,E)-3,13-Octadecadien-1-ol.
Pheromone Trapping for Population Monitoring and Survey
Pheromone-baited traps are a cornerstone of IPM for monitoring pest populations to inform treatment decisions. The attractiveness of a lure is highly dependent on its chemical composition, specifically the correct isomer and blend ratio. There is no data from field trapping studies to suggest that (E,E)-3,13-Octadecadien-1-ol is an effective attractant for monitoring any pest species. Trapping studies for clearwing moths have consistently utilized other isomers, such as (E,Z) and (Z,Z) acetates, to attract various Synanthedon species tandfonline.com.
Studies on Species-Specific Attraction for Pest Management
The specificity of pheromone attraction is vital for accurate pest monitoring and to avoid impacting non-target species. The synthesis and field testing of all four geometric isomers (ZZ, EZ, ZE, EE) of related compounds like 2,13-octadecadienals have been conducted to confirm the specific active component for certain moth species nih.govresearchgate.net. For 3,13-octadecadien-1-ol (B13684098), research has demonstrated that specific blends of (E,Z) and (Z,Z) isomers are required for optimal attraction of certain species nih.gov. No studies were found that identify (E,E)-3,13-Octadecadien-1-ol as a species-specific attractant for any pest.
Diverse Biological Activities Beyond Pheromone Communication
Investigation of Antioxidant Properties of E,E-3,13-Octadecadien-1-ol in Botanical Extracts
Gas chromatography-mass spectrometry (GC-MS) analyses have confirmed the presence of this compound or its isomers in several plant species. For instance, a methylated form, 2-methyl-E,E-3,13-octadecadien-1-ol, was identified as a major component (8.33%) in the fruit extract of Lagenaria breviflora. researchgate.net This extract also contained phenols, alkaloids, carotenoids, and flavonoids, compounds well-known for their antioxidant capabilities. researchgate.net Similarly, 2-methyl-E,E-3,13-octadecadien-1-ol was detected in the methanolic leaf extract of Cnidoscolus aconitifolius, alongside established antioxidant compounds like 2,4-Di-tert-butylphenol and n-hexadecanoic acid. nsps.org.ng
The broader class of long-chain fatty alcohols, to which this compound belongs, has been a subject of studies on biological activities, which could infer potential, yet unproven, antioxidant action. While direct evidence for this compound is pending, the investigation of plant extracts containing this compound provides a foundation for future studies to isolate it and assess its intrinsic antioxidant potential through established assays such as DPPH and ABTS radical scavenging.
Table 1: Botanical Sources and Co-occurring Compounds
| Botanical Source | Compound Identified | Percentage (%) | Co-occurring Phytochemicals with Known Antioxidant Properties |
| Lagenaria breviflora (fruit) | 2-methyl-E,E-3,13-octadecadienol | 8.33 | Phenols, Alkaloids, Carotenoids, Flavonoids |
| Cnidoscolus aconitifolius (leaf) | 2-methyl-E,E-3,13-octadecadien-1-ol | 3.30 | 2,4-Di-tert-butylphenol, n-hexadecanoic acid |
Research into Other Potential Biological Roles in Natural Products Chemistry
Beyond its established function as a lepidopteran sex pheromone for species like the Western Poplar Clearwing moth, research into other biological roles of this compound is an emerging field. epa.gov The exploration of its activities is often guided by the known functions of the chemical class to which it belongs: long-chain fatty alcohols.
Long-chain fatty alcohols are known to possess a range of biological activities, with their effects often dependent on the length of their carbon chain. nih.gov For example, certain long-chain fatty alcohols have demonstrated significant antibacterial activity. nih.govresearchgate.net Studies on various bacteria, including Staphylococcus aureus, have shown that the efficacy of these alcohols as antibacterial agents is related to their aliphatic chain length. nih.gov While some act by damaging the bacterial cell membrane, others have different modes of action. nih.gov This raises the possibility that this compound, with its 18-carbon chain, could exhibit similar antimicrobial properties, a hypothesis that warrants further investigation.
In addition to potential antimicrobial effects, other long-chain fatty acids and alcohols have been reported to have anti-inflammatory properties. oup.com The structural characteristics of this compound, specifically its long unsaturated hydrocarbon chain, are features found in other bioactive lipids. While speculative, this could suggest a potential role in modulating inflammatory pathways.
The role of stereochemistry is also crucial in the biological activity of natural compounds. upc.edu The specific "E,E" configuration of the double bonds at the 3rd and 13th carbon positions in this compound is critical for its pheromonal activity and would likely be a determining factor in any other biological functions.
Table 2: Potential Biological Roles of Long-Chain Fatty Alcohols
| Potential Biological Role | Basis of Hypothesis | Status for this compound |
| Antimicrobial Activity | Documented antibacterial properties of other long-chain fatty alcohols. nih.govresearchgate.net | Not yet investigated |
| Anti-inflammatory Effects | Known anti-inflammatory properties of some long-chain fatty acids and related molecules. oup.com | Not yet investigated |
| Pheromonal Activity | Established role as a sex pheromone in certain moth species. epa.gov | Confirmed |
This table summarizes the potential biological roles based on the activities of the broader chemical class and highlights the current research status for this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
